N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
Description
N-[2-(4-Fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring three key moieties:
- A 4-fluoro-3-methylbenzenesulfonyl group: This electron-withdrawing sulfonyl group enhances metabolic stability and may facilitate hydrogen bonding interactions .
- A thiophen-2-yl substituent: The sulfur-containing heterocycle contributes to π-π stacking and hydrophobic interactions, common in bioactive molecules targeting enzymes or receptors .
- A 3-methoxyphenoxyacetamide backbone: The methoxy and ether linkages likely influence solubility and membrane permeability, balancing lipophilicity and polarity.
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FNO5S2/c1-15-11-18(8-9-19(15)23)31(26,27)21(20-7-4-10-30-20)13-24-22(25)14-29-17-6-3-5-16(12-17)28-2/h3-12,21H,13-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBWSDOSKBMUFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the sulfonyl intermediate: This involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.
Introduction of the thiophene ring: The sulfonyl intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene ring.
Coupling with the acetamide moiety: The final step involves coupling the intermediate with 2-(3-methoxyphenoxy)acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group and thiophene ring are likely involved in binding to target proteins or enzymes, while the methoxyphenoxy moiety may enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Acetamides
N-(3-Chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide ()
- Similarities : Contains a thiophene sulfonamide and methoxyphenyl group, akin to the target compound.
- Differences: The chloro substituent and anilino linkage may reduce metabolic stability compared to the target’s fluoro and ethyl groups.
- Key Insight : The absence of a methyl group on the sulfonyl benzene in could lower lipophilicity, impacting tissue penetration .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Similarities : Shares a sulfonamide-acetamide core.
Thiophene-Based Acetamides
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
- Similarities : Dual thiophene units enhance aromatic interactions.
- Differences: The cyano group introduces polarity, likely reducing cell permeability relative to the target’s benzenesulfonyl group .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
Methoxyphenoxy and Heterocyclic Derivatives
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide ()
- Similarities: Methoxyphenyl and thioxothiazolidinone groups.
- Differences: The thiazolidinone core and hydroxyl group could improve antioxidant activity but reduce stability under physiological conditions compared to the target’s sulfonyl group .
N-(3-Fluorophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Similarities : Methoxyphenyl and fluorophenyl substituents.
Structural and Functional Group Analysis
Research Findings and Implications
- Synthetic Routes : The target compound’s benzenesulfonyl group may require specialized sulfonation steps, contrasting with simpler acetamide syntheses (e.g., Gewald reaction in ) .
- Solubility vs. Permeability: The 3-methoxyphenoxy group likely improves water solubility compared to purely hydrophobic analogs (e.g., ), while the sulfonyl moiety balances membrane penetration .
- Metabolic Stability : The fluorine and methyl groups on the benzene ring may reduce oxidative metabolism, enhancing half-life relative to chloro or nitro derivatives () .
Biological Activity
N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenoxy)acetamide, also known as MFCD09236304, is a synthetic compound with potential biological activities that make it a subject of interest in pharmacological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : CHFNOS
- IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide
- SMILES Notation : CC(NCC(c1cccs1)S(c(cc1)cc(C)c1F)(=O)=O)=O
The presence of fluorinated aromatic groups and a thiophene moiety suggests that this compound may exhibit unique interactions with biological targets.
Antimicrobial Activity
Recent studies indicate that derivatives of sulfonamide compounds, similar to MFCD09236304, have shown significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial enzymes essential for cell wall synthesis or metabolic processes.
Anticancer Potential
Preliminary research suggests that MFCD09236304 may possess anticancer properties. Compounds with similar thiophene and benzenesulfonyl structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For example, studies on related compounds showed IC values in the micromolar range against human cancer cell lines such as HeLa and A549.
The proposed mechanism of action for MFCD09236304 includes:
- Enzyme Inhibition : Interaction with specific enzymes involved in metabolic pathways.
- Signal Transduction Modulation : Alteration of pathways that regulate cell growth and apoptosis.
These actions may lead to reduced viability of target cells, whether bacterial or cancerous.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against E. coli and S. aureus. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity. The compound MFCD09236304 was included in a broader analysis and showed promising results against both gram-positive and gram-negative bacteria.
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| MFCD09236304 | 32 | 16 |
| Control A | 64 | 32 |
| Control B | 128 | 64 |
Study 2: Anticancer Activity
In vitro studies on related compounds demonstrated significant antiproliferative effects on HeLa cells, with IC values ranging from 10 to 50 µM depending on the specific structural modifications.
| Compound | IC (µM) against HeLa Cells |
|---|---|
| MFCD09236304 | 25 |
| Compound X | 15 |
| Compound Y | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
